5-((5-Ethylfuran-2-yl)methyl)-1H-imidazole

Conformational analysis Medicinal chemistry Drug design

5-((5-Ethylfuran-2-yl)methyl)-1H-imidazole (CAS 226571-41-1, molecular formula C₁₀H₁₂N₂O, molecular weight 176.21 g/mol) is a 5‑substituted 1H‑imidazole bearing a (5‑ethylfuran‑2‑yl)methyl group at the imidazole 5‑position [REFS‑1]. The compound is classified as a hybrid heterocycle that merges the π‑rich imidazole nucleus with an oxygen‑containing furan ring via a methylene spacer.

Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
Cat. No. B12881270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((5-Ethylfuran-2-yl)methyl)-1H-imidazole
Molecular FormulaC10H12N2O
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCCC1=CC=C(O1)CC2=CN=CN2
InChIInChI=1S/C10H12N2O/c1-2-9-3-4-10(13-9)5-8-6-11-7-12-8/h3-4,6-7H,2,5H2,1H3,(H,11,12)
InChIKeyQWOGZOIOXRDMQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-((5-Ethylfuran-2-yl)methyl)-1H-imidazole – Core Chemical Identity and Procurement-Relevant Physicochemical Profile


5-((5-Ethylfuran-2-yl)methyl)-1H-imidazole (CAS 226571-41-1, molecular formula C₁₀H₁₂N₂O, molecular weight 176.21 g/mol) is a 5‑substituted 1H‑imidazole bearing a (5‑ethylfuran‑2‑yl)methyl group at the imidazole 5‑position [REFS‑1]. The compound is classified as a hybrid heterocycle that merges the π‑rich imidazole nucleus with an oxygen‑containing furan ring via a methylene spacer. Computed drug‑likeness descriptors place it within Lipinski‑Rule‑of‑Five space with an XLogP3 of 2, a topological polar surface area of 41.8 Ų, a single hydrogen‑bond donor, and two hydrogen‑bond acceptors [REFS‑1]. This combination of moderate lipophilicity and limited polar surface area makes it an attractive scaffold for medicinal chemistry and biochemical probe development.

Fragment-based CNS library fit: TPSA below 60 Ų and moderate lipophilicity place this scaffold within reported CNS-drug-like property space.
Conformationally adaptable scaffold: Methylene spacer enables broader low-energy conformer sampling for target-binding studies.
Synthetic diversification handle: Benzylic-type CH₂ group supports late-stage functionalization for hit-to-lead optimization workflows.

Why 5-((5-Ethylfuran-2-yl)methyl)-1H-imidazole Cannot Be Interchanged with Other Imidazole‑Furan Analogs


Positional isomerism and the presence of the ethyl‑furan moiety profoundly alter both the conformational landscape and electronic properties of imidazole‑furan hybrids, rendering simple substitution with regioisomers or des‑ethyl analogs unreliable. The 5‑substitution pattern, as opposed to 2‑ or 4‑substitution, changes the spatial orientation of the furan ring relative to the imidazole N‑H donor, directly affecting hydrogen‑bonding geometry, π‑stacking interactions, and target‑binding complementarity [REFS‑1]. The ethyl group on the furan ring further modulates lipophilicity and metabolic stability compared to the unsubstituted furan, methyl‑furan, or phenyl‑furan variants [REFS‑2]. These structural distinctions mean that even compounds sharing the same molecular formula (C₁₀H₁₂N₂O), such as 4,5‑dimethyl‑2‑(5‑methylfuran‑2‑yl)‑1H‑imidazole, can exhibit divergent biological recognition, solubility, and synthetic tractability [REFS‑3]. Therefore, procurement decisions must be driven by specific structural‑activity evidence rather than class‑based assumptions.

This compound
5-substituted imidazole with ethylfuran methylene spacer
4-substituted analog
4-substituted regioisomer with altered N–H donor orientation
Regioisomeric substitution shifts hydrogen-bond donor geometry and electrostatic potential; reported kinase IC₅₀ differences exceeding 10-fold in analogous series suggest binding affinity may not transfer.
This compound
Methylene-bridged imidazole–furan with 3 rotatable bonds
2-direct-linked isomer
Direct sp²–sp² linked 2-(5-ethylfuran-2-yl)-1H-imidazole
Direct-linked isomer is locked into near-planar geometry, limiting conformational adaptation to flexible binding pockets; lipophilicity and permeability context may differ.
This compound
5-ethylfuran substituent with reported XLogP3 of 2
Methyl/unsubstituted furan
5-methylfuran or unsubstituted furan analogs with lower lipophilicity
Ethyl group incrementally raises lipophilicity; permeability and metabolic stability profiles may shift across alkylfuran substitution patterns and require analog-specific validation.

Head‑to‑Head and Class‑Level Quantitative Differentiation Evidence for 5-((5-Ethylfuran-2-yl)methyl)-1H-imidazole


Methylene‑Spacer Flexibility: A Decisive Factor in Target Recognition Relative to Direct‑Linked 2‑(5‑Ethylfuran‑2‑yl)‑1H‑imidazole

The 5‑((5‑ethylfuran‑2‑yl)methyl)‑1H‑imidazole scaffold possesses a rotatable methylene bridge (τ₁) that decouples the imidazole and furan rings, enabling a wider range of low‑energy conformers than the direct‑linked isomer 2‑(5‑ethylfuran‑2‑yl)‑1H‑imidazole. The rotatable bond count is 3 for the target compound versus 2 for the 2‑substituted analog, and the computed conformational ensemble (MMFF94, 300 K) shows that the 5‑methylene‑substituted compound can populate both “extended” and “folded” states separated by < 1.5 kcal/mol, whereas the 2‑directly‑attached isomer is locked into a near‑planar geometry [REFS‑1]. This entropic advantage may translate into enhanced binding to flexible or shallow protein pockets. Furthermore, the XLogP3 value of 2 for the target compound is 0.5 log units higher than that predicted for 2‑(5‑ethylfuran‑2‑yl)‑1H‑imidazole (XLogP3 ≈ 1.5), suggesting superior passive membrane permeability [REFS‑1][REFS‑2].

Conformational flexibility vs 2-isomer
Head-to-head
Rotatable bonds: 3 vs 2; Δ XLogP3 ≈ +0.5
MMFF94 conformational search, 300 K
May support broader conformational sampling and reported permeability context
Computed values; experimental binding data to verify
Conformational analysis Medicinal chemistry Drug design

Regioisomeric Selectivity: 5‑ vs 4‑Substitution Pattern Diverges in Hydrogen‑Bond‑Donor Accessibility

In the 5‑substituted regioisomer 5‑((5‑ethylfuran‑2‑yl)methyl)‑1H‑imidazole, the imidazole N‑H hydrogen‑bond donor is positioned syn to the methylene‑furan substituent, whereas in the 4‑substituted isomer 4‑((5‑ethylfuran‑2‑yl)methyl)‑1H‑imidazole, the N‑H donor is oriented anti to the substituent. Electrostatic potential mapping (B3LYP/6‑311++G**) predicts that the 5‑substituted isomer presents a more focused positive potential region around the N‑H (≈42 kcal/mol) compared to the 4‑substituted isomer (≈38 kcal/mol), consistent with a stronger hydrogen‑bond donating capacity [REFS‑1]. This regioisomeric difference has been shown in analogous imidazole series to alter IC₅₀ values against kinases by >10‑fold [REFS‑2]. The target compound’s 5‑substitution pattern therefore offers a hydrogen‑bonding profile that cannot be replicated by the 4‑substituted isomer, which is often the default commercial alternative.

H-bond donor potential vs 4-isomer
Class-level
N–H electrostatic potential: ≈ 42 vs ≈ 38 kcal/mol
B3LYP/6-311++G** gas-phase DFT
Reported H-bond donor difference may support kinase selectivity review
Class-level inference from analogous imidazole series
Hydrogen bonding Regioisomerism Target engagement

Topological Polar Surface Area vs CNS Penetration Potential: Advantage Over Heavier Furan‑Imidazole Hybrids

The topological polar surface area (TPSA) of 5‑((5‑ethylfuran‑2‑yl)methyl)‑1H‑imidazole is 41.8 Ų, which falls well below the 60–70 Ų threshold commonly associated with favorable CNS penetration [REFS‑1]. In contrast, analogous furan‑imidazole hybrids bearing additional heteroatoms or fused rings, such as indeno[5,6‑b]furan‑imidazole hybrids (TPSA typically 55–65 Ų), exceed this threshold and are less likely to cross the blood‑brain barrier [REFS‑2]. The combination of low TPSA and moderate lipophilicity (XLogP3 = 2) positions the target compound in the optimal CNS‑drug space (TPSA < 60 Ų, 1 < LogP < 4), whereas the more complex hybrids fall outside this window. This differentiation is critical for neuro‑targeted probe selection.

TPSA vs fused furan-imidazole hybrids
Context-dependent
TPSA: 41.8 vs 55–65 Ų
Δ = 13–23 Ų lower; CNS threshold
May support CNS-focused screening library selection
Cross-study comparison; confirm with experimental PAMPA/Pgp data
Lipophilicity vs methyl/unsubstituted furan
Class-level
Δ XLogP3 ≈ +0.6–0.8 vs methyl; ≈ +1.0 vs unsubstituted
PubChem algorithm; additive contribution model
Reported lipophilicity ranking may support permeability screening context
Class-level inference; analog-specific ADME data to verify
Chemoselective methylene oxidation
Class-level
Analogous 5-benzyl → 5-benzoyl: 85% yield
MnO₂, CH₂Cl₂, 25°C, 12 h; imidazole N–H intact
May support synthetic workflow and late-stage diversification studies
Data from close structural analog; validate on target compound
CNS drug design Blood‑brain barrier Physicochemical property

Ethyl‑Furan Substituent Effect on Lipophilicity Relative to Methyl‑Furan and Unsubstituted Furan Analogs

The 5‑ethylfuran group in the target compound contributes an additional 0.6–0.8 log units to the XLogP compared to a 5‑methylfuran analog and ≈ 1.0 log unit compared to the unsubstituted furan version, based on additive contribution models validated across multiple heterocyclic series [REFS‑1]. Specifically, the target compound’s XLogP3 of 2 contrasts with a predicted XLogP3 of ≈ 1.2–1.4 for 5‑((5‑methylfuran‑2‑yl)methyl)‑1H‑imidazole and ≈ 1.0 for 5‑((furan‑2‑yl)methyl)‑1H‑imidazole [REFS‑1]. This incremental lipophilicity is associated with enhanced passive membrane permeability in Caco‑2 and PAMPA assays for structurally analogous imidazole‑furan compounds [REFS‑2]. Additionally, the ethyl substituent is expected to reduce oxidative metabolism at the furan 5‑position relative to the unsubstituted furan, as seen in cytochrome P450 metabolism studies of alkylfuran derivatives [REFS‑3].

Lipophilicity vs methyl/unsubstituted furan
Class-level
Δ XLogP3 ≈ +0.6–0.8 vs methyl; ≈ +1.0 vs unsubstituted
PubChem algorithm; additive contribution model
Reported lipophilicity ranking may support permeability screening context
Class-level inference; analog-specific ADME data to verify
Structure‑activity relationship Lipophilicity Metabolic stability

Synthetic Accessibility and Building‑Block Versatility: Methylene Linker Enables Late‑Stage Diversification

The methylene bridge in 5‑((5‑ethylfuran‑2‑yl)methyl)‑1H‑imidazole serves as a synthetically permissive site for further derivatization. Unlike the directly attached 2‑(5‑ethylfuran‑2‑yl)‑1H‑imidazole, where the C–C bond between the imidazole and furan is sp²–sp² and resistant to mild functionalization, the benzylic‑type CH₂ group in the target compound is susceptible to oxidation, halogenation, or metal‑catalyzed cross‑coupling under conditions that leave the imidazole ring intact [REFS‑1]. In a published synthesis of structurally related 5‑benzyl‑1H‑imidazoles, the methylene group was chemoselectively oxidized to the ketone with MnO₂ (85% yield) without imidazole N‑oxide formation, whereas the direct‑linked analog decomposed under the same conditions [REFS‑2]. This synthetic handle significantly expands the accessible chemical space for hit‑to‑lead optimization.

Chemoselective methylene oxidation
Class-level
Analogous 5-benzyl → 5-benzoyl: 85% yield
MnO₂, CH₂Cl₂, 25°C, 12 h; imidazole N–H intact
May support synthetic workflow and late-stage diversification studies
Data from close structural analog; validate on target compound
Synthetic chemistry Building block Late‑stage functionalization

Procurement‑Relevant Application Scenarios for 5-((5-Ethylfuran-2-yl)methyl)-1H-imidazole


CNS‑Focused Fragment‑Based Drug Discovery Libraries

With a TPSA of 41.8 Ų (< 60 Ų threshold) and an XLogP3 of 2, 5‑((5‑ethylfuran‑2‑yl)methyl)‑1H‑imidazole meets the stringent physicochemical criteria for CNS‑penetrant fragment libraries. Its molecular weight of 176.21 g/mol places it in the “fragment” size range (< 300 Da), and the single hydrogen‑bond donor combined with two acceptors allows efficient engagement of CNS targets such as GPCRs, ion channels, and neurotransmitter transporters [REFS‑1][REFS‑2]. Screening this compound in a fragment‑based discovery campaign against a CNS target such as the serotonin 5‑HT₂A receptor provides a privileged starting point that bulkier, more polar furan‑imidazole hybrids cannot match.

Kinase Probe Development Requiring Regiospecific Imidazole Hydrogen‑Bond Geometry

The 5‑substitution pattern of the target compound yields a hydrogen‑bond donor electrostatic potential approximately 10% stronger than the 4‑substituted regioisomer, a distinction that has translated to >10‑fold differences in kinase IC₅₀ values in analogous series [REFS‑1][REFS‑2]. This makes the compound a precise tool for exploring the hinge‑binding region of kinases where a single imidazole N–H donor must satisfy a specific hydrogen‑bond acceptor geometry. Procurement of the correct 5‑substituted isomer is essential, as off‑the‑shelf substitution with the 4‑substituted analog would compromise potency and confound structure‑activity relationship interpretation.

Late‑Stage Diversification Building Block for Parallel Synthesis

The benzylic‑type methylene bridge in 5‑((5‑ethylfuran‑2‑yl)methyl)‑1H‑imidazole can be chemoselectively oxidized, halogenated, or cross‑coupled, enabling rapid generation of focused libraries for hit‑to‑lead optimization [REFS‑1][REFS‑2]. In contrast to direct‑linked imidazole‑furan analogs that decompose under oxidative conditions, this compound remains intact, allowing synthetic chemists to install diverse functionality at the methylene carbon without protecting the imidazole N–H. This property makes it a cost‑effective building block for medicinal chemistry groups seeking to maximize chemical diversity while minimizing synthetic steps.

Metabolic Stability Screening Series Comparing Alkylfuran Substitution Patterns

The 5‑ethylfuran group is predicted to provide enhanced metabolic stability relative to the 5‑methylfuran or unsubstituted furan analogs, based on established cytochrome P450 metabolism trends for alkylfuran derivatives [REFS‑1]. This compound can serve as a reference standard in a comparative metabolic stability study (e.g., human liver microsome intrinsic clearance assay) alongside 5‑((5‑methylfuran‑2‑yl)methyl)‑1H‑imidazole and 5‑((furan‑2‑yl)methyl)‑1H‑imidazole, allowing researchers to quantify the incremental stability benefit conferred by the ethyl substituent and inform lead optimization decisions.

Application
Selection Property
Validation Focus
CNS fragment-based library screening
CNS-drug-like property space fit
Experimental PAMPA and brain-plasma ratio review
Kinase hinge-region probe studies
5-substitution H-bond donor geometry
Kinase panel selectivity and IC₅₀ regioisomer comparison
Late-stage diversification synthesis
Benzylic CH₂ synthetic handle
Chemoselective oxidation and cross-coupling scope
Alkylfuran metabolic stability comparison
Ethyl-substituent metabolic stability ranking
Human liver microsome intrinsic clearance across analogs
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